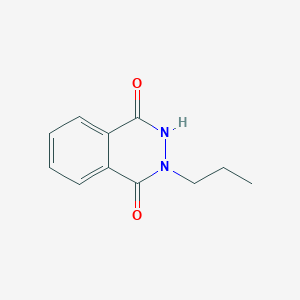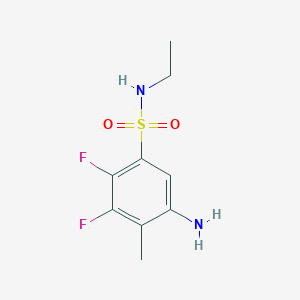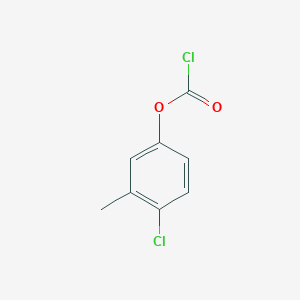
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It features a pyrrole ring substituted with a methyl group at the 1-position, a nitrophenyl group at the 3-position, and an aldehyde group at the 2-position
Preparation Methods
The synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 1-methylpyrrole followed by formylation. The nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3, to introduce the aldehyde group .
Chemical Reactions Analysis
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Scientific Research Applications
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
Comparison with Similar Compounds
1-Methyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other nitroaromatic compounds such as 3-nitroacetophenone and 3-nitropyridine. While these compounds share the nitro group, their structural differences lead to distinct chemical reactivities and applications. For example, 3-nitroacetophenone is primarily used in the pharmaceutical industry as an intermediate for drug synthesis, whereas 3-nitropyridine is used in the synthesis of various heterocyclic compounds .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-methyl-3-(3-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O3/c1-13-6-5-11(12(13)8-15)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3 |
InChI Key |
JZWIMYNANKFKCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)





![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

